2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-5-8-9-6(3-4-7)10(5)2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBTJHQZRFFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route via Hydrazine and Nitrile Precursors
One common method involves the reaction of hydrazine derivatives with nitrile-containing compounds under controlled conditions to form the triazole ring with the acetonitrile substituent.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as acetonitrile or n-hexane.
- Temperature: Reflux conditions around 50°C.
- Reaction Time: Approximately 9 hours to ensure complete cyclization.
- Workup: After reaction completion, the mixture is cooled, and the product crystallizes upon solvent evaporation. The solid is then filtered under reduced pressure and washed with solvents such as acetonitrile and methanol to purify the product.
This method is adapted from procedures used for related triazole derivatives, where benzaldehyde derivatives react with 4-amino-3,5-dimethyl-4H-1,2,4-triazole under reflux in acetonitrile or hexane.
Substitution on Preformed Triazole Rings
Another approach involves nucleophilic substitution on preformed triazole rings bearing leaving groups, followed by introduction of the acetonitrile group.
- Example: Arylbithioureas are converted to triazole derivatives, which then undergo substitution with alkyl or aryl bromides in methanol/NaOMe solution to introduce the desired substituents.
- Reaction Conditions: Heating at 100°C in aqueous NaOH or reflux in methanol with sodium methoxide.
- Yields: Moderate to good yields reported for these transformations.
This approach allows for structural diversity and modification at the C-3 position of the triazole ring, which is the position bearing the acetonitrile substituent in the target compound.
Multi-Step Synthesis Involving Protection and Ring Closure
A more complex synthetic route involves:
- Substitution reactions on precursor compounds,
- Acylation with oxalyl chloride,
- Condensation with amines,
- Removal of protecting groups,
- Intramolecular ring closure to form the triazole ring,
- Final reduction steps to yield the target compound.
This method is exemplified in the preparation of related substituted triazole anilines and can be adapted for 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile synthesis.
Summary of Reaction Conditions and Yields
Research Findings and Analysis
- The cyclization method under reflux in acetonitrile or hexane is efficient for synthesizing 1,2,4-triazole derivatives with nitrile substituents, providing crystalline products suitable for further applications.
- Nucleophilic substitution strategies enable functional group diversity at the triazole C-3 position, allowing tailored synthesis of derivatives like this compound with good yields and purity.
- Multi-step synthetic routes provide flexibility but require careful control of reaction conditions and intermediate purification to achieve the target compound.
- Commercial suppliers such as Enamine provide this compound with confirmed identity and purity, indicating the compound's synthetic accessibility and stability.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
Agricultural Applications
Fungicide Activity
One of the most notable applications of 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile is its use as a fungicide. Research has shown that compounds containing triazole moieties exhibit significant antifungal properties. These compounds are effective against various fungal pathogens that affect crops, thus enhancing agricultural productivity.
Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that triazole derivatives significantly reduced the incidence of fungal infections in crops such as wheat and barley. The application of these compounds led to improved yield and quality of the produce.
Pharmaceutical Applications
Antimicrobial Properties
The triazole ring structure is also associated with antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent against various bacterial strains.
Case Study : In a recent study published in Antibiotics, researchers found that this compound exhibited considerable activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of specific enzymes essential for bacterial growth.
Materials Science Applications
Coordination Chemistry
Due to its ability to form stable complexes with transition metals, this compound is being explored in materials science for the development of new materials with unique properties.
Case Study : A research article from Inorganic Chemistry highlighted the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand. The resulting MOFs demonstrated enhanced gas adsorption capabilities, making them suitable for applications in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . This inhibition can lead to reduced estrogen levels and subsequently slow down the growth of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Key Observations :
- Methyl vs.
- Thioether vs. Nitrile Linkage : Thioether-containing analogs (e.g., 111828-04-7) exhibit higher polar surface areas (PSA = 80.52) due to sulfur’s electronegativity, which may improve aqueous solubility compared to the nitrile-only target compound .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Density (g/cm³) | LogP (Predicted) | PSA (Ų) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | 0.5–1.2 | 60–70 |
| 2-(4-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | Not reported | 1.3–1.5 | 1.8–2.3 | 70–80 |
| 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetonitrile | Not reported | 1.52 | 2.0–2.5 | 80.52 |
| 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile | 237–240 | 1.4–1.6 | 1.5–2.0 | 90–100 |
Key Observations :
- Melting Points : Pyridinyl-substituted analogs (e.g., 237–240°C) exhibit higher melting points due to strong π-π stacking and hydrogen bonding .
- Lipophilicity (LogP) : Methyl groups in the target compound likely result in lower LogP values compared to phenyl-substituted derivatives, suggesting better membrane permeability .
Biological Activity
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile is a member of the 1,2,4-triazole family, known for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This compound exhibits significant potential in various biochemical interactions and therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
- Molecular Formula : C6H8N4
- Molecular Weight : 136.16 g/mol
- CAS Number : 1598277-86-1
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and dipole interactions. This compound has been shown to:
- Inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Modulate gene expression related to oxidative stress responses.
- Affect cellular signaling pathways and metabolic processes.
Anticancer Properties
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It disrupts key metabolic pathways necessary for cancer cell growth.
- Gene Regulation : Alters the expression of genes involved in apoptosis and cell cycle regulation.
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 4.363 | |
| MCF7 (Breast Cancer) | Not reported | |
| HeLa (Cervical Cancer) | Not reported |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies with different strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Case Studies
A study conducted on the structure–activity relationship (SAR) of triazole derivatives highlighted that compounds similar to this compound exhibited improved activity against Leishmania infantum compared to traditional imidazole compounds. The IC50 values for these derivatives were significantly lower, indicating enhanced efficacy in disrupting dimerization processes critical for pathogen survival .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ability to form hydrogen bonds with biological targets. Factors influencing its pharmacokinetics include:
- Stability : The compound remains stable under physiological conditions but may degrade over time.
- Metabolism : Interaction with cytochrome P450 enzymes can lead to alterations in metabolic pathways.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms the presence of the acetonitrile moiety (δ ~3.0–3.5 ppm for CH₂CN) and dimethyltriazole protons (δ ~2.3–2.8 ppm for CH₃ groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (136.16 g/mol) and fragmentation patterns, with the nitrile group often producing a [M–CN]⁺ ion .
Q. Advanced
- X-ray Crystallography : SHELXL refinement and ORTEP-III visualization resolve the spatial arrangement of the triazole ring and confirm regioselectivity in substitution reactions. For example, the dimethyl groups occupy specific positions (N4 and N5) to minimize steric hindrance .
- DFT Calculations : B3LYP/6-311++G** methods predict electron density distribution, showing LUMO localization at the triazole C5 position (-3.2 eV), guiding electrophilic attack sites .
How can researchers optimize reaction conditions for cyclocondensation reactions involving this compound?
Advanced
Optimization requires systematic parameter variation:
- Catalyst : Amberlite IRA400 resin enhances reaction rates under ultrasound by stabilizing imine intermediates .
- Temperature : Thermal cyclocondensation at 150°C for 40 minutes achieves moderate yields (46%), while ultrasonic methods at 25–40°C improve efficiency .
- Solvent : Acetonitrile outperforms ethanol in multicomponent reactions due to higher polarity, which stabilizes charged intermediates .
- Monitoring : HPLC tracking (C18 column, acetonitrile/water gradient) identifies side products like unreacted β-keto esters, enabling real-time adjustments .
What strategies resolve contradictions in reported biological activity data of derivatives?
Q. Advanced
- Structural Validation : Re-analyze XRD data (SHELXL refinement) and compare ¹³C NMR shifts (±0.2 ppm tolerance) to confirm derivative identity .
- Biological Assays : Standardize antifungal testing using Candida albicans ATCC 90028 and correlate MIC values with substituent effects (e.g., electron-withdrawing groups enhance β-1,3-glucan synthase inhibition) .
- Purity Control : Require HPLC purity ≥98% (C18 column, 254 nm UV detection) to exclude impurities affecting bioactivity .
What safety protocols are mandatory when handling this nitrile-containing compound?
Q. Basic
Q. Advanced
- Toxicity Screening : Conduct Ames tests (OECD 471) to assess mutagenicity of degradation products.
- Spill Management : Neutralize nitrile leaks with 10% NaHCO₃ and adsorb with vermiculite .
How does the electronic structure of the triazole ring influence its reactivity?
Q. Advanced
- σ-Donor/π-Acceptor Behavior : The electron-deficient triazole core coordinates with transition metals (e.g., Cu²⁺) via N2/N4 atoms, forming octahedral complexes confirmed by XRD. This dual reactivity enables catalytic applications in C–N coupling .
- Substituent Effects : Methyl groups increase steric bulk but reduce ring electron deficiency, slowing electrophilic substitution at C5. DFT calculations (Mulliken charges) quantify this effect, guiding functionalization strategies .
What computational approaches predict the compound’s pharmacokinetic properties?
Q. Advanced
- QSAR Modeling : Predict logP (0.21) and solubility (SwissADME) using polar surface area (80.5 Ų) and hydrogen-bond acceptor counts .
- Molecular Dynamics : Simulate blood-brain barrier penetration (30 ns trajectories in POPC bilayers) to assess neurotoxicity risks .
- Docking Studies : AutoDock Vina (ΔG = -9.2 kcal/mol) identifies strong binding to CYP3A4, suggesting potential drug-drug interactions .
How to validate synthetic intermediates during scale-up?
Q. Advanced
- In-line PAT : Use FTIR probes to monitor nitrile stretching (~2250 cm⁻¹) and triazole ring formation (~1600 cm⁻¹) in real time .
- Kinetic Analysis : Determine activation energy (Ea) via DSC to optimize heating rates and prevent decomposition during large-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
